molecular formula C15H12N2O B5395274 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole CAS No. 54494-10-9

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5395274
CAS No.: 54494-10-9
M. Wt: 236.27 g/mol
InChI Key: DAUYEEDADHUVRJ-UHFFFAOYSA-N
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Description

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by its unique structure, which includes a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole typically involves the reaction of N-acetylbenzamides with hydroxylamine hydrochloride. This reaction is carried out at 80°C in the presence of pyridine under microwave irradiation. The method is known for its regioselectivity and moderate to good yields . The reaction can also be performed using conventional heating methods.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The phenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound exhibits potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-methylphenyl-1,2,4-oxadiazole
  • 3-phenyl-1,2,4-oxadiazole
  • 5-phenyl-1,2,4-oxadiazole

Uniqueness

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is unique due to the presence of both phenyl and methylphenyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable in various fields of research and industry.

Biological Activity

The compound 5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole is part of a class of heterocyclic compounds known as 1,2,4-oxadiazoles , which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Overview of Biological Activities

1,2,4-Oxadiazoles have been reported to exhibit a wide range of biological activities including:

  • Anticancer
  • Antiviral
  • Antibacterial
  • Antifungal
  • Anti-inflammatory

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles can inhibit various enzymes and cellular pathways associated with cancer progression and other diseases.

Anticancer Activity

Research indicates that This compound exhibits significant cytotoxic effects against various cancer cell lines. A notable study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HT-29 (Colon Adenocarcinoma)92.4
A549 (Lung Adenocarcinoma)85.0
HeLa (Cervical Cancer)78.5
MCF-7 (Breast Cancer)90.0

The mechanism by which This compound exerts its anticancer effects involves several pathways:

  • Inhibition of Protein Kinases : This compound has shown inhibitory effects on various kinases that are critical for tumor growth and survival.
  • Induction of Apoptosis : Studies suggest that treatment with this oxadiazole derivative leads to increased apoptosis in cancer cells through the activation of caspases and downregulation of anti-apoptotic proteins.

Antiviral Activity

In addition to its anticancer properties, recent findings indicate that derivatives containing the 1,2,4-oxadiazole scaffold may also serve as inhibitors for viral replication. For instance, compounds structurally related to This compound have been evaluated for their ability to inhibit the main protease (Mpro) of SARS-CoV-2 with promising results .

Table 2: Inhibitory Activity Against SARS-CoV-2 Mpro

CompoundIC50 (µM)
5-(3-Methylphenyl)-3-Phenyl-Oxadiazole5.27
Related Compound A6.00
Related Compound B7.50

Case Studies

Several case studies highlight the efficacy and potential applications of This compound :

  • Study on Cancer Cell Lines : A comprehensive evaluation was conducted on multiple cancer cell lines revealing that this compound not only inhibited cell proliferation but also induced significant morphological changes indicative of apoptosis .
  • Antiviral Screening : In a study aimed at discovering new antiviral agents against SARS-CoV-2, the oxadiazole derivative demonstrated effective inhibition of viral replication in vitro .

Properties

IUPAC Name

5-(3-methylphenyl)-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-11-6-5-9-13(10-11)15-16-14(17-18-15)12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUYEEDADHUVRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341960
Record name 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54494-10-9
Record name 5-(3-Methylphenyl)-3-phenyl-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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